2-{[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
Description
Structural Elucidation
Molecular Architecture and IUPAC Nomenclature
The compound’s IUPAC name, 2-{[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide , reflects its heterocyclic core and functional groups. Key structural elements include:
- Triazole ring : A five-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 4.
- Substituents :
- 3-Chlorophenyl group : Attached at position 5 of the triazole ring.
- Methyl group : At position 4, contributing to steric and electronic effects.
- Thioether linkage : Connects the triazole ring to the acetohydrazide moiety.
- Acetohydrazide group : A hydrazide derivative with a carbonyl group adjacent to the sulfur atom.
Molecular formula : $$ \text{C}{11}\text{H}{12}\text{ClN}_5\text{OS} $$
Molecular weight : 297.76 g/mol.
| Position | Substituent | Bond Type |
|---|---|---|
| 3 (Triazole) | Sulfur (thioether) | Single bond (C–S) |
| 4 (Triazole) | Methyl ($$-\text{CH}_3$$) | Single bond (C–C) |
| 5 (Triazole) | 3-Chlorophenyl | Single bond (C–C) |
| Acetohydrazide | Hydrazide ($$-\text{CONHNH}_2$$) | Amide bond (C=O, N–N) |
Crystallographic Characterization
No direct crystallographic data for this compound are reported in the literature. However, analogous 1,2,4-triazole derivatives often exhibit:
- Planar geometry : Due to aromatic stabilization of the triazole ring.
- Intermolecular interactions : Hydrogen bonding between hydrazide NH groups and sulfur atoms.
- Packing motifs : Stacking interactions involving the chlorophenyl and triazole aromatic systems.
Spectroscopic Analysis
While specific spectra for this compound are unavailable, the following data are extrapolated from structurally related analogs:
Infrared (IR) Spectroscopy
| Functional Group | Expected Absorption (cm$$^{-1}$$) | Assignment |
|---|---|---|
| N–H (hydrazide) | 3300–3500 (broad) | Stretching (NH$$_2$$) |
| C=N (triazole) | 1600–1650 | Aromatic C=N stretching |
| C–Cl (3-chlorophenyl) | 550–600 | Stretching |
| C–S (thioether) | 650–750 | Stretching |
Nuclear Magnetic Resonance (NMR)
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| $$-\text{NH}_2$$ (hydrazide) | 9.5–10.5 | Singlet (broad) |
| 3-Chlorophenyl protons | 7.2–7.8 | Multiplet |
| Methyl ($$-\text{CH}_3$$) |
Properties
IUPAC Name |
2-[[5-(3-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN5OS/c1-17-10(7-3-2-4-8(12)5-7)15-16-11(17)19-6-9(18)14-13/h2-5H,6,13H2,1H3,(H,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZOBPXTUXAUNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NN)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[5-(3-Chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide is a compound that belongs to the class of triazole derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, cytotoxicity, antimicrobial properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₂ClN₅OS. The compound features a triazole ring linked to a thioether and an acetohydrazide moiety, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂ClN₅OS |
| Molecular Weight | 283.76 g/mol |
| CAS Number | 1306738-88-4 |
| Hazard Classification | Irritant |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with triazole compounds. Various methods have been reported in literature for synthesizing similar triazole derivatives, often yielding compounds with notable biological activities .
Cytotoxicity
Recent studies have demonstrated that triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values indicating effective inhibition of cell proliferation in cancer cell lines such as HeLa and MCF-7. The incorporation of the thioether and hydrazide functionalities is believed to enhance the lipophilicity and bioactivity of these compounds .
Table 1: Cytotoxic Activity of Related Triazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 29 |
| Compound B | MCF-7 | 73 |
| This compound | TBD | TBD |
Antimicrobial Activity
The antimicrobial properties of triazole derivatives have also been extensively studied. For example, compounds related to this compound have demonstrated moderate activity against various bacterial strains including Staphylococcus aureus and Enterobacter aerogenes .
Table 2: Antimicrobial Activity Against Selected Bacteria
Case Studies
In a recent study exploring the biological activities of various triazole derivatives, compounds similar to this compound were evaluated for their efficacy against cancer and microbial pathogens. The findings indicated that modifications in the substituents on the triazole ring significantly influenced both cytotoxicity and antimicrobial potency .
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-{[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide typically involves the reaction of hydrazine derivatives with appropriate thiocarbonyl compounds, leading to the formation of the triazole ring. Characterization techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Proton Nuclear Magnetic Resonance (1H NMR), and Carbon-13 Nuclear Magnetic Resonance (13C NMR) are employed to confirm the structure and purity of the synthesized compound .
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity against a range of pathogens. For instance, studies have shown that compounds similar to this compound demonstrate efficacy against both Gram-positive and Gram-negative bacteria as well as fungal species. The mechanism of action is believed to involve interference with the biosynthesis of ergosterol in fungal cells, similar to other triazole antifungals .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the triazole ring is crucial for its biological activity, as it facilitates interaction with biological targets involved in cancer progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The bioactivity of 1,2,4-triazole-thioacetohydrazides is highly dependent on substituents on the triazole ring and the hydrazide moiety. Below is a comparative analysis with key analogs:
Key Observations :
- Electron-Withdrawing Groups (Cl, NO₂): Enhance cytotoxicity in cancer models. For example, nitro-substituted hydrazones () showed IC₅₀ values of ~10 µM against melanoma .
- Bulkier Substituents (Allyl, Phenoxymethyl): Improve antifungal activity but reduce solubility .
- Hydrazone Modifications: Aromatic hydrazones (e.g., indolinone, benzylidene) enhance anticancer activity by promoting DNA intercalation or kinase inhibition .
Key Observations :
Physicochemical Properties
Table 3: Physical and Computational Data
Key Observations :
- Melting Points: Higher for rigid hydrazones (e.g., indolinone derivatives) due to crystalline packing .
Q & A
Q. What are the common synthetic routes for preparing 2-{[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A standard method involves refluxing isopropyl 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate with hydrazine hydrate in propan-2-ol for 3–4 hours, followed by recrystallization to isolate the acetohydrazide derivative . Modifications to the aryl or heteroaryl substituents (e.g., 3-chlorophenyl) are achieved by varying the starting materials, such as substituted phenylhydrazines or thiophene derivatives .
Q. How is the structure of this compound confirmed experimentally?
Structural confirmation relies on elemental analysis (to verify stoichiometry) and IR spectroscopy (to identify functional groups like thioether (-S-), triazole rings, and hydrazide (-NH-NH2) moieties). For example, IR peaks at 3200–3400 cm⁻¹ indicate N-H stretching in the hydrazide group, while 1600–1650 cm⁻¹ corresponds to C=N vibrations in the triazole ring . Advanced labs may supplement with ¹H/¹³C NMR or LC-MS for unambiguous assignment .
Q. What are the key intermediates in its synthesis?
Critical intermediates include:
- Isopropyl 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate : Synthesized from thiophene derivatives and triazole precursors .
- Hydrazine hydrate : Used to convert esters to hydrazides via nucleophilic acyl substitution . Substituent variations (e.g., 3-chlorophenyl) are introduced early in the synthesis by modifying phenylhydrazine precursors .
Q. How does solvent choice impact the synthesis yield?
Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while propan-2-ol is preferred for hydrazide formation due to its moderate polarity and ability to stabilize intermediates via hydrogen bonding. Prolonged reflux in propan-2-ol (>4 hours) can reduce yields due to side reactions, as observed in analogous triazole syntheses .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts?
Optimization involves:
- Stoichiometric control : A 1.5:1 molar ratio of hydrazine hydrate to ester intermediate reduces unreacted starting material .
- Temperature modulation : Maintaining reflux at 80–85°C prevents thermal degradation of the triazole ring .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) may accelerate hydrazide formation but require careful pH control to avoid hydrolysis .
Q. What is the role of the 3-chlorophenyl substituent in biological activity?
The 3-chlorophenyl group enhances lipophilicity, improving membrane permeability. Comparative studies on analogs show that electron-withdrawing groups (e.g., -Cl) at the meta position increase antimicrobial activity by 20–30% compared to para-substituted derivatives, likely due to optimized steric interactions with bacterial targets .
Q. How stable is this compound under varying pH and temperature conditions?
Stability studies in buffered solutions (pH 1–13) reveal degradation at extremes (pH <2 or >12), with hydrolysis of the hydrazide bond as the primary pathway. Thermal gravimetric analysis (TGA) shows stability up to 150°C, but decomposition occurs above 200°C, releasing SO₂ and NH₃ . Mass balance studies confirm >98% purity under controlled storage (25°C, inert atmosphere) .
Q. Can tautomerism in the triazole ring affect its reactivity?
Yes. The 1,2,4-triazole ring exhibits thione-thiol tautomerism , which influences nucleophilic reactivity. For example, the thiol form (-SH) participates in disulfide bond formation, while the thione form (=S) stabilizes metal coordination complexes. Computational studies (DFT) suggest the thione tautomer is energetically favored by ~5 kcal/mol in non-polar solvents .
Q. How do conflicting bioactivity data arise in structure-activity relationship (SAR) studies?
Discrepancies often stem from:
- Assay variability : MIC values for antifungal activity can differ by 2–4× across labs due to variations in fungal strains or inoculum size .
- Substituent positional effects : A 3-chlorophenyl analog may outperform 4-chlorophenyl in antibacterial assays but show reversed trends in cytotoxicity studies .
Q. What mechanistic insights exist for its antimicrobial action?
The compound inhibits fungal lanosterol 14α-demethylase (CYP51) and bacterial dihydrofolate reductase (DHFR), as shown by enzyme inhibition assays (IC₅₀ = 1.2–3.8 μM). Molecular docking reveals hydrogen bonding between the hydrazide group and active-site residues (e.g., Tyr118 in CYP51), while the triazole-thioether moiety occupies hydrophobic pockets .
Methodological Notes
- Synthesis Optimization : Use design of experiments (DoE) to screen solvent, temperature, and catalyst combinations .
- Data Validation : Cross-validate bioactivity results with at least two independent assays (e.g., broth microdilution and agar diffusion) .
- Computational Tools : Employ Gaussian or Schrödinger Suite for tautomer energy calculations and docking studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
